4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-{[(E)-9-Anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a 9-anthrylmethylidene substituent at the N4 position and a 2-methoxyphenyl group at the C5 position. The anthracene moiety provides a large aromatic system, enabling π-π stacking interactions, while the 2-methoxyphenyl group contributes electron-donating effects and steric bulk. Such structural features make it a candidate for applications in materials science and medicinal chemistry, particularly in targeting biomolecules like enzymes or DNA .
Properties
CAS No. |
478256-55-2 |
|---|---|
Molecular Formula |
C24H18N4OS |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N4OS/c1-29-22-13-7-6-12-20(22)23-26-27-24(30)28(23)25-15-21-18-10-4-2-8-16(18)14-17-9-3-5-11-19(17)21/h2-15H,1H3,(H,27,30)/b25-15+ |
InChI Key |
GMGRBNKNWAMBAZ-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 9-anthraldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Case Study: Antibacterial Properties
- Synthesis and Testing : A series of triazole derivatives were synthesized and tested for their antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The disc diffusion method was employed to evaluate their efficacy.
- Results : Compounds similar to the target structure exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, compounds bearing electron-withdrawing groups on the phenyl ring showed enhanced activity against resistant strains .
Pharmacological Potential
The pharmacological profile of triazoles has been extensively reviewed. The 1,2,4-triazole scaffold is recognized for its ability to interact with biological targets such as enzymes and receptors.
Case Study: Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles display potent antifungal activity. For example:
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi.
- Efficacy : Compounds with similar structures were tested against Candida albicans and demonstrated effective antifungal properties .
Material Science Applications
In addition to biological applications, triazole compounds are also explored in material science for their potential use in organic electronics and as corrosion inhibitors.
Case Study: Organic Electronics
Mechanism of Action
The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C5 Position
a) 5-(3-Ethoxyphenyl) Analogs
The compound 4-{[(E)-9-anthrylmethylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 613249-52-8) replaces the 2-methoxyphenyl with a 3-ethoxyphenyl group. However, the meta orientation may weaken electronic interactions in biological systems .
b) 5-(Pyridin-3-yl) Analogs
In 4-{[(E)-9-anthrylmethylidene]amino}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 488795-88-6), the pyridinyl nitrogen introduces basicity and hydrogen-bonding capability.
c) 5-(4-Nitrophenyl) Derivatives
Compounds like 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () feature a nitro group, which is strongly electron-withdrawing. This contrasts with the electron-donating methoxy group in the target compound, leading to differences in redox behavior and binding affinities. Nitro-substituted derivatives often exhibit higher reactivity in nucleophilic environments .
Variations at the N4 Position (Schiff Base Modifications)
a) Benzylidene and Heterocyclic Substituents
- Bromine atoms introduce steric bulk and electronegativity, which may enhance halogen bonding in protein interactions .
- Heterocyclic substituents (e.g., thiophene or furan-based Schiff bases in ): These enable metal coordination, forming complexes with Cu(II) or Zn(II) that show enhanced anticancer activity (e.g., IC50 values < 10 μM against MCF-7 cells). The anthrylmethylidene group, in contrast, may prioritize intercalation into DNA over metal binding .
b) Trifluoromethylphenyl Derivatives
Compounds such as (E)-4-((3-bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol () incorporate a CF3 group, which increases metabolic stability and lipophilicity. The target compound’s methoxy group offers better solubility in polar solvents but may be more prone to oxidative degradation .
Antimicrobial and Antiviral Activities
- Hydrazinyl derivatives (): Compounds with hydrazine linkers, such as 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol, show potent inhibition of MERS-CoV helicase. The anthracene-based target compound may exhibit broader-spectrum antiviral activity due to its planar structure .
- Mannich bases (): Derivatives like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol demonstrate moderate antimicrobial activity (MIC: 8–32 μg/mL). The anthrylmethylidene group’s bulk could improve binding to bacterial targets but may reduce bioavailability .
Enzyme Inhibition Potency
- Alkaline phosphatase inhibitors (): The compound 5-(2-methoxyphenyl)-4-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol has an IC50 of 4.89 μM, suggesting that the 2-methoxyphenyl group contributes favorably to binding. The target compound’s anthracene moiety may further enhance inhibition through additional hydrophobic interactions .
Biological Activity
The compound 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.49 g/mol. The structure features a triazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For instance, a study reported that various synthesized derivatives demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations ranging from 31.25 to 125 μg/mL .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 125 | Escherichia coli |
The above table summarizes the minimum inhibitory concentrations (MIC) for selected compounds related to the triazole family.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and substituents significantly influence biological activity. For example, the presence of electron-donating groups on the phenyl ring enhances antimicrobial efficacy . Additionally, variations in substituents on the sulfur atom did not significantly alter the antimicrobial properties among derivatives .
Study on Antifungal Activity
A notable study evaluated the antifungal potential of triazole derivatives against Candida albicans. The most active compounds exhibited MIC values comparable to standard antifungal agents, indicating their potential as alternative therapeutic agents .
Inhibition of Enzymatic Activity
1,2,4-triazoles have been reported to inhibit various enzymes such as aromatase and carbonic anhydrase. The ability of these compounds to form hydrogen bonds with enzyme active sites is crucial for their inhibitory effects . This interaction is particularly relevant in drug design for conditions like cancer and hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
